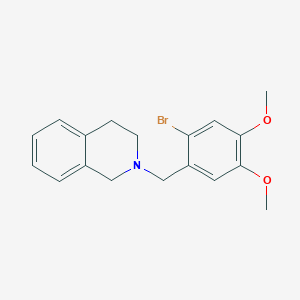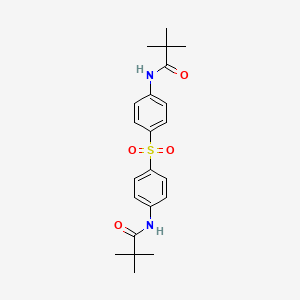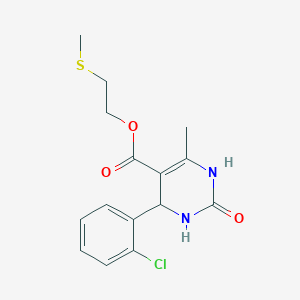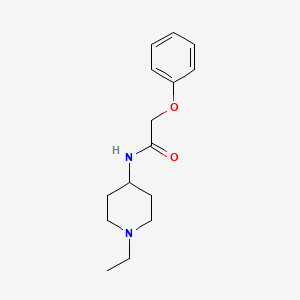![molecular formula C9H15NO4 B5005755 methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5005755.png)
methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate, also known as MPAAC, is a chemical compound that belongs to the group of aziridinecarboxylates. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. MPAAC has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is not fully understood. However, it is believed to exert its antitumor and antiviral effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells and virus-infected cells. This compound has also been shown to inhibit bacterial cell growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of hepatitis B virus and herpes simplex virus type 1. In addition, this compound has been reported to exhibit anti-inflammatory and anti-oxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound is also soluble in organic solvents, making it easy to handle and manipulate in the lab. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate. One area of interest is the development of this compound-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the investigation of the mechanism of action of this compound and its effects on cellular processes. In addition, the synthesis of novel derivatives of this compound with improved properties and efficacy is an area of active research. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be achieved through various methods, including the reaction of 1-(methoxycarbonyl)propylamine with chloroacetyl chloride, followed by treatment with sodium azide and methanol. Another method involves the reaction of 1-(methoxycarbonyl)propylamine with ethyl chloroformate, followed by treatment with sodium azide and methanol. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In addition, this compound has been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
methyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-6(8(11)13-2)10-5-7(10)9(12)14-3/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAMYCPPFNRKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1CC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)

![4-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5005721.png)
![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)
![2-methyl-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5005741.png)
![ethyl 7-bromo-4,10-bis(2-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5005742.png)


![2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5005768.png)
![N-[5-(4-morpholinyl)pentyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5005771.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B5005775.png)
![2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5005781.png)